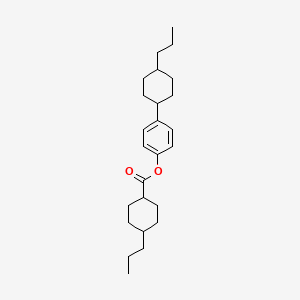
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexyl derivatives It is characterized by the presence of two propylcyclohexyl groups attached to a phenyl ring and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves multiple steps. One common method includes the reaction of trans-4-propylcyclohexyl bromide with phenyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with trans-4-propylcyclohexanecarboxylic acid under esterification conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
科学的研究の応用
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(trans-4-Propylcyclohexyl)benzonitrile
- 4-(trans-4-Propylcyclohexyl)cyclohexan-1-one
- trans-4-Propylcyclohexyl (1r,1’s,4r,4’S)-4’-propyl-1,1’-bi(cyclohexyl)-4-carboxylate
Uniqueness
4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is unique due to its dual propylcyclohexyl groups and the presence of both phenyl and carboxylate functionalities. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
84207-06-7 |
|---|---|
分子式 |
C25H38O2 |
分子量 |
370.6 g/mol |
IUPAC名 |
[4-(4-propylcyclohexyl)phenyl] 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-15-17-24(18-16-22)27-25(26)23-13-9-20(6-4-2)10-14-23/h15-21,23H,3-14H2,1-2H3 |
InChIキー |
UZJWKZVGCKRFQL-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


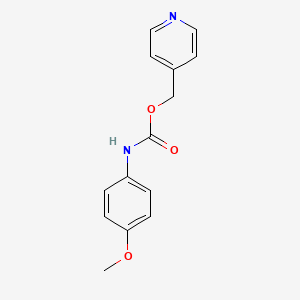
![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
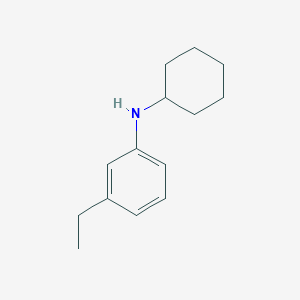
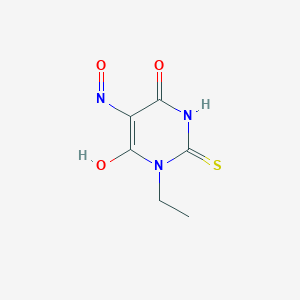
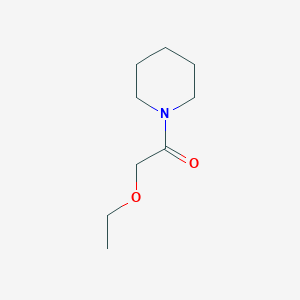

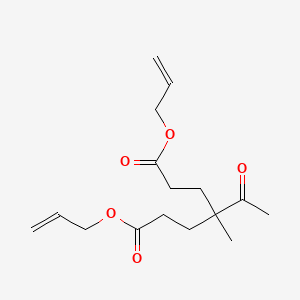


![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
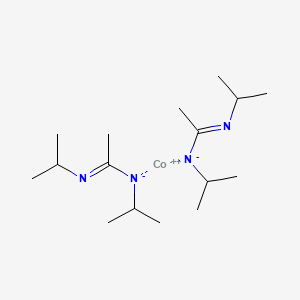
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
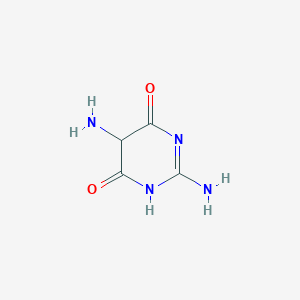
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
